Product packaging for 3-(3-Phenylpropoxy)aniline(Cat. No.:CAS No. 17823-87-9)

3-(3-Phenylpropoxy)aniline

Cat. No.: B099490
CAS No.: 17823-87-9
M. Wt: 227.3 g/mol
InChI Key: NOHOYGXEORYNFY-UHFFFAOYSA-N
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Description

Contextual Significance of Aniline (B41778) and Ether Moieties in Advanced Organic Synthesis Research

The aniline and ether functional groups are cornerstones of modern organic chemistry, valued for their reactivity and presence in a vast array of synthetic and naturally occurring compounds. Aniline, one of the most fundamental aromatic amines, serves as a precursor for a multitude of dyes, polymers, and pharmaceuticals. openaccessjournals.com The amino group on the aromatic ring is a versatile handle for chemical modification, enabling reactions such as diazotization, acylation, and alkylation, which are pivotal in building molecular complexity. openaccessjournals.comresearchgate.net In medicinal chemistry, the aniline substructure is a common feature in drugs due to its ability to form key interactions with biological targets. openaccessjournals.com

The ether linkage, characterized by an oxygen atom connected to two alkyl or aryl groups, is generally stable and unreactive, making it an ideal linker in the backbone of more complex molecules. yu.edu.jo This stability is a desirable trait in the design of compounds intended for biological applications. The synthesis of aryl ethers, for instance, is a significant area of research, with methods being developed to form these bonds under mild and efficient conditions. researchgate.net The combination of an aniline moiety and an ether linkage within the same molecule, as seen in 3-(3-Phenylpropoxy)aniline, creates a bifunctional scaffold that is attractive for the development of novel compounds, including heterocyclic systems and polymers with specific thermal or electronic properties. yu.edu.jomdpi.com For example, the condensation of anilines with vinyl ethers is a known route to synthesize quinoline (B57606) derivatives, an important class of heterocycles. mdpi.com

Research Trajectories for Novel Aromatic Amine Structures and Derivatives

The exploration of new aromatic amine structures and their derivatives is a vibrant and evolving field of research. A significant trajectory is the development of new catalytic systems that utilize aniline derivatives. Researchers are investigating the use of anilines as nucleophilic catalysts to accelerate reactions like hydrazone formation, which is important in dynamic combinatorial chemistry and bioconjugation. rsc.orgscispace.com Furthermore, palladium-catalyzed reactions, such as the para-selective C-H olefination of aniline derivatives, are being developed to create highly functionalized aromatic amines under mild conditions, which have potential industrial applications. nih.govacs.org

Another major research direction is the incorporation of aromatic amines into novel materials. For instance, ether-linked polymers containing aniline moieties are being synthesized and studied for their thermal stability and potential as flame-retardant materials. yu.edu.jo The synthesis of such polymers often involves polycondensation reactions, and the properties of the resulting materials can be fine-tuned by modifying the structure of the aromatic amine monomer. yu.edu.jo

In medicinal chemistry, the design of novel aromatic amine derivatives continues to be a priority. For example, phenyl ether- and aniline-containing 2-aminoquinolines have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase, an enzyme implicated in neurodegenerative disorders. nih.gov The this compound scaffold has been used in the synthesis of more complex heterocyclic structures like dihydro-1-benzazepines, which are key pharmacophores in various drug candidates. clockss.org The synthesis of an isomer, 4-(3-phenylpropoxy)aniline (B1667422), and its subsequent conversion to 2-aminobenzothiazole (B30445) derivatives has also been reported, with these compounds showing potential as antifungal agents. core.ac.uk These examples underscore the importance of aromatic amines like this compound as building blocks in the discovery of new therapeutic agents and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO B099490 3-(3-Phenylpropoxy)aniline CAS No. 17823-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHOYGXEORYNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90330181
Record name 3-(3-phenylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17823-87-9
Record name 3-(3-phenylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Phenylpropoxy Aniline

Classical Approaches for Aniline (B41778) and Ether Linkage Formation

The traditional synthesis of 3-(3-Phenylpropoxy)aniline relies on well-established reactions that form the key ether and amine functionalities. These methods often involve multiple steps and conditions that are characteristic of early- to mid-20th-century organic chemistry.

Nucleophilic Aromatic Substitution Routes to the Compound

Nucleophilic aromatic substitution (SNAr) provides a foundational pathway to the ether linkage in this compound. This approach typically involves the reaction of a nucleophile with an aryl halide. For the synthesis of the target compound, two primary retrosynthetic disconnections are considered.

One common strategy is the Williamson ether synthesis, a classic SN2 reaction where an alkoxide displaces a halide. masterorganicchemistry.comlibretexts.org In this context, the ether bond can be formed by reacting the sodium salt of 3-aminophenol (B1664112) with a 3-phenylpropyl halide (e.g., 1-bromo-3-phenylpropane). However, the presence of the nucleophilic amino group can complicate the reaction, potentially leading to N-alkylation as a side product. A more controlled approach involves using a precursor where the amine is present as a nitro group, which is strongly electron-withdrawing and activates the ring for SNAr, in addition to preventing N-alkylation. The synthesis would proceed by reacting 3-nitrophenol (B1666305) with a 3-phenylpropyl halide in the presence of a base. The resulting 1-nitro-3-(3-phenylpropoxy)benzene is then subjected to a standard reduction protocol (e.g., catalytic hydrogenation with H₂/Pd-C or reduction with metals like Sn or Fe in acidic media) to convert the nitro group to the desired aniline. google.com

The general mechanism for SNAr involves the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored upon the departure of the leaving group. libretexts.org This pathway is most efficient when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.orgscribd.com

Reductive Amination Pathways for this compound Precursors

Reductive amination offers an alternative route, primarily for the formation of the amine group. This method converts a carbonyl group into an amine in a single operation. scispace.com For the synthesis of this compound, the key precursor would be 3-(3-phenylpropoxy)benzaldehyde. This aldehyde can be prepared via a Williamson ether synthesis between 3-hydroxybenzaldehyde (B18108) and a 3-phenylpropyl halide.

Once the aldehyde precursor is obtained, it undergoes reaction with an ammonia (B1221849) source to form an intermediate imine (or enamine), which is then reduced in situ to the primary amine. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. scispace.commasterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the protonated imine over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Characteristics
Sodium Borohydride NaBH₄ Inexpensive and safe, but can also reduce the starting aldehyde/ketone. scispace.com
Sodium Cyanoborohydride NaBH₃CN More selective for the iminium ion than for the carbonyl group, allowing for one-pot reactions. masterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com

Ullmann Condensation Analogues in the Synthesis of the Compound

The Ullmann condensation, a copper-promoted reaction, provides another classical pathway for forming either the C-O ether bond or the C-N amine bond. wikipedia.org Traditionally, these reactions require harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. wikipedia.orgorganic-chemistry.org

For an Ullmann ether synthesis, 3-aminophenol could be coupled with an aryl halide like bromobenzene (B47551) (if the propoxy chain is already attached to it), or more plausibly, 3-nitrophenol could be coupled with 1-bromo-3-phenylpropane using a copper catalyst. The reaction is typically run in a high-boiling polar solvent like nitrobenzene (B124822) or dimethylformamide (DMF). wikipedia.org Following the ether formation, the nitro group would be reduced to the aniline.

Alternatively, a C-N bond-forming Ullmann-type reaction, known as the Goldberg reaction, could be employed. wikipedia.org This would involve coupling a haloarene, such as 1-bromo-3-(3-phenylpropoxy)benzene, with an ammonia equivalent under copper catalysis. This route is generally less common for the synthesis of simple primary anilines due to the challenges of using ammonia directly in these reactions.

Modern and Sustainable Synthetic Strategies for this compound

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These modern strategies often rely on advanced catalytic systems and adhere to the principles of green chemistry.

Catalytic C-O and C-N Bond Formations in Research

Modern advancements have significantly improved upon classical coupling reactions. The Ullmann-type ether synthesis has been rendered more practical by the development of soluble copper catalysts supported by various ligands, such as diamines and acetylacetonates. wikipedia.org These catalytic systems allow the reactions to proceed under much milder conditions, with lower catalyst loadings and broader substrate scopes. mdpi.com

For C-N bond formation, the Buchwald-Hartwig amination has emerged as a powerful alternative to the copper-catalyzed Goldberg reaction. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions and exhibits broad functional group tolerance. The synthesis of this compound via this method would likely involve the coupling of 1-bromo-3-(3-phenylpropoxy)benzene with an ammonia surrogate or a protected amine, followed by deprotection.

More recently, organocatalysis has presented a metal-free approach to C-N bond formation, providing a more sustainable route that avoids metal contamination in the final product. researchgate.net

Table 2: Comparison of Classical and Modern Coupling Reactions

Reaction Type Method Catalyst Conditions Key Advantages of Modern Method
C-O Coupling Classical Ullmann Stoichiometric Cu High Temp (>200°C), Polar Solvents N/A
Modern Ullmann-type Catalytic Cu with Ligands Milder Temp (~100°C), Lower Catalyst Loading Milder conditions, broader scope mdpi.com
C-N Coupling Classical Goldberg Stoichiometric Cu High Temp, Harsh Conditions N/A

Green Chemistry Principles Applied to the Synthesis of the Compound

The principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. tradebe.comwikipedia.org The synthesis of this compound can be evaluated and improved through this lens.

Prevention : Designing syntheses to prevent waste is preferable to treating waste after it has been created. tradebe.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, catalytic hydrogenation and reductive amination are highly atom-economical reactions.

Less Hazardous Chemical Syntheses : Methods should use and generate substances with little to no toxicity. tradebe.com This involves replacing toxic reagents and solvents (e.g., nitrobenzene in Ullmann reactions) with safer alternatives. wikipedia.org

Designing Safer Chemicals : The final product itself should be designed to be effective yet non-toxic.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. wikipedia.org Modern reactions often explore water or solvent-free conditions. researchgate.net

Design for Energy Efficiency : Reactions should be run at ambient temperature and pressure whenever possible to reduce energy requirements. tradebe.com Microwave-assisted synthesis is one technique used to improve energy efficiency. nih.gov

Use of Renewable Feedstocks : Starting materials should be renewable rather than depleting. tradebe.com

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, reducing waste. acs.org The shift from stoichiometric copper in classical Ullmann reactions to modern catalytic systems is a prime example. mdpi.com

Design for Degradation : Chemical products should be designed to break down into innocuous substances after use.

Real-time Analysis for Pollution Prevention : Analytical methodologies should be developed to allow for real-time monitoring and control prior to the formation of hazardous substances. tradebe.com

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. tradebe.com

Applying these principles would favor modern catalytic routes over classical stoichiometric ones for the synthesis of this compound, due to their higher efficiency, milder conditions, and reduced waste generation.

Microwave-Assisted and Flow Chemistry Techniques in Compound Synthesis

Modern organic synthesis increasingly relies on enabling technologies like microwave irradiation and flow chemistry to accelerate and improve reaction outcomes. mdpi.comrsc.org These methods are highly applicable to the synthesis of this compound.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. anton-paar.com Unlike conventional heating, which relies on external heat sources and convection, microwave irradiation couples directly with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. anton-paar.comresearchgate.net This technique offers several key advantages, including dramatically reduced reaction times, increased product yields, and often higher product purity. rsc.orgnih.gov

For the synthesis of this compound, a plausible route is the Williamson ether synthesis between 3-aminophenol and (3-bromopropyl)benzene (B42933). Under conventional heating, this reaction might require several hours to reach completion. By contrast, using microwave irradiation, the reaction time could be reduced to mere minutes. The sealed-vessel conditions typical of microwave reactors also allow for temperatures to exceed the solvent's normal boiling point, further accelerating the reaction rate. researchgate.net

Flow Chemistry:

Flow chemistry involves the continuous pumping of reactants through a network of tubes or channels, where they mix and react. mdpi.comrsc.org This methodology provides exceptional control over reaction parameters such as temperature, pressure, and residence time, leading to highly reproducible results and improved safety, particularly for highly exothermic or hazardous reactions. researchgate.net

Stereoselective Synthesis Considerations for Chiral Derivatives of this compound

While this compound itself is achiral, the synthesis of its chiral derivatives is a key consideration for applications where specific stereoisomers are required. Chirality could be introduced on the phenylpropoxy side chain, creating a stereocenter. Achieving high stereoselectivity requires specific synthetic strategies, as direct literature on this specific molecule's chiral synthesis is limited. General principles of asymmetric synthesis are therefore applied. nih.gov

Key strategies for stereoselective synthesis include:

Use of Chiral Starting Materials: The most straightforward approach involves starting with an enantiomerically pure precursor, such as a chiral (R)- or (S)-3-phenyl-1-propanol derivative.

Chiral Catalysts: Asymmetric catalysis can be employed to create a stereocenter during the reaction. For instance, a palladium-catalyzed allylic alkylation or an asymmetric hydrogenation could install the desired chirality. umich.eduscholaris.ca

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. Once the desired stereocenter is formed, the auxiliary is removed.

Below is a table outlining potential strategies for introducing chirality.

StrategyDescriptionPotential Chiral Center LocationKey Challenges
Chiral Pool SynthesisUtilizing a readily available, enantiomerically pure starting material, such as a chiral alcohol or halide.On the propoxy side chain (e.g., at C1 or C2).Limited availability and potential high cost of the chiral starting material.
Asymmetric CatalysisEmploying a chiral metal catalyst (e.g., based on Rhodium, Ruthenium, or Palladium) to induce enantioselectivity in a key bond-forming step.On the propoxy side chain.Requires extensive screening of catalysts and reaction conditions to achieve high enantiomeric excess (ee). umich.edu
Chiral AuxiliaryTemporarily incorporating a chiral molecule to guide the formation of a new stereocenter. The auxiliary is cleaved in a subsequent step.On the propoxy side chain.Requires additional synthetic steps for attachment and removal of the auxiliary, potentially lowering the overall yield.

Optimization of Reaction Conditions and Yield for Preparative Research

Optimizing reaction conditions is a critical step in preparative chemistry to maximize product yield, minimize impurities, and ensure the process is efficient and scalable. For the synthesis of this compound, a common route like the Williamson ether synthesis between 3-aminophenol and a suitable 3-phenylpropyl electrophile provides a clear framework for optimization.

The key parameters that must be systematically varied and studied include the choice of base, solvent, reaction temperature, and the nature of the leaving group on the electrophile. Each of these variables can have a profound impact on the reaction's success. For instance, the base must be strong enough to deprotonate the phenolic hydroxyl group of 3-aminophenol without causing unwanted side reactions with the amino group or the electrophile. The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism (typically Sₙ2).

The following table details the parameters that would be optimized for this synthesis.

ParameterVariables to TestRationale and Expected Impact on Yield/Purity
BaseK₂CO₃, Cs₂CO₃, NaH, KOBuCesium carbonate (Cs₂CO₃) is often effective in phenolic alkylations due to the "cesium effect," but is expensive. Weaker bases like K₂CO₃ are milder and cheaper. Stronger bases like NaH ensure complete deprotonation but may increase side reactions. researchgate.net
SolventAcetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Polar aprotic solvents like DMF and DMSO are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, accelerating the reaction. Acetone and ACN are less polar alternatives.
Leaving Group (on Electrophile)-Br, -I, -OTs (tosylate), -OMs (mesylate)Iodide (-I) is an excellent leaving group, often leading to faster reactions. Tosylates and mesylates are also highly effective. The choice often depends on the availability and stability of the corresponding 3-phenylpropyl derivative.
TemperatureRoom Temperature to 100 °CHigher temperatures increase the reaction rate but can also promote side reactions, such as N-alkylation of the aniline or elimination of the electrophile. Optimization requires finding a balance. sustech.edu.cn
CatalystTetrabutylammonium iodide (TBAI), 18-Crown-6A phase-transfer catalyst like TBAI can be added to facilitate the reaction, especially if there are solubility issues. It can generate the more reactive alkyl iodide in situ from an alkyl bromide.

Reactivity and Chemical Transformations of 3 3 Phenylpropoxy Aniline

Reactions Involving the Aniline (B41778) Functional Group of the Compound

The amino group of the aniline ring significantly influences the molecule's reactivity. It is a potent activating group, meaning it increases the rate of electrophilic aromatic substitution reactions and directs incoming electrophiles to the ortho and para positions relative to itself. chemistrysteps.combyjus.com

The electron-donating nature of the amino group in 3-(3-Phenylpropoxy)aniline makes the aromatic ring highly nucleophilic and prone to electrophilic aromatic substitution (SEAr). wikipedia.org This activation is particularly pronounced at the ortho and para positions (carbons 2, 4, and 6).

Common electrophilic aromatic substitution reactions for anilines include:

Halogenation: Reaction with bromine water, for instance, typically leads to the rapid formation of a polybrominated product. To achieve monosubstitution, the reactivity of the amino group often needs to be moderated, for example, by acetylation. libretexts.org

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be problematic. The strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing deactivator. This can result in the formation of the meta-substituted product. chemistrysteps.combyjus.com Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline ring. libretexts.org

Sulfonation: Treatment with fuming sulfuric acid leads to the formation of a sulfanilic acid derivative. The reaction initially forms the anilinium hydrogen sulfate (B86663) salt, which upon heating rearranges to the para-aminobenzenesulfonic acid. byjus.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

Reaction Reagents Primary Product Position(s) Notes
Bromination Br₂ in H₂O 2,4,6-Tribromo derivative Reaction is rapid and difficult to control at the monosubstitution stage. libretexts.org
Nitration HNO₃, H₂SO₄ Mixture including the meta-isomer The amino group is protonated in strong acid, forming a meta-directing anilinium ion. chemistrysteps.com
Sulfonation Fuming H₂SO₄, heat para-Substituted product The reaction proceeds via an initial salt formation followed by rearrangement. byjus.com

The nitrogen atom of the amino group in this compound is nucleophilic and readily reacts with acylating and sulfonylating agents.

Acylation: This reaction is often carried out using acid chlorides or anhydrides, such as acetyl chloride or acetic anhydride (B1165640), to form an amide. This transformation is significant as the resulting acetamido group is less activating than the amino group, which can be useful for controlling subsequent electrophilic aromatic substitution reactions. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride, in the presence of a base yields sulfonamides. nih.gov This reaction is a common method for protecting the amino group or for synthesizing compounds with potential biological activity.

Primary aromatic amines like this compound can be converted into diazonium salts through a process called diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). sid.ir

The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, known as Sandmeyer or related reactions, where the diazonium group (-N₂⁺) is replaced by a wide range of nucleophiles.

Table 2: Common Transformations of Diazonium Salts

Reaction Reagents Product Functional Group
Sandmeyer Reaction CuCl / HCl -Cl
Sandmeyer Reaction CuBr / HBr -Br
Sandmeyer Reaction CuCN / KCN -CN
Schiemann Reaction HBF₄, heat -F
Gomberg-Bachmann Reaction NaOH, Benzene -Ph

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. internationaljournalcorner.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nanobioletters.com The formation of the carbon-nitrogen double bond (C=N) is a key feature of these derivatives. nih.gov

The general reaction is as follows: Ar-NH₂ + R-CHO ⇌ Ar-N=CH-R + H₂O (where Ar represents the 3-(3-phenylpropoxy)phenyl group)

Schiff bases are important in various fields, including coordination chemistry and as intermediates in organic synthesis. researchgate.net

The nucleophilic nitrogen of this compound can participate in reactions to form amide and urea (B33335) derivatives.

Amide Formation: As mentioned in the acylation section (3.1.2), anilines react with carboxylic acid derivatives (like acid chlorides or anhydrides) to form amides. A patent for diphenic acid monoamides describes a similar reaction with 4-(3-phenylpropyloxy)benzamine, an isomer of the title compound, reacting with diphenic acid anhydride to yield the corresponding amide. google.com

Urea Derivatization: Anilines react with isocyanates or carbamoyl (B1232498) chlorides to form substituted ureas. Alternatively, reaction with phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) can be used to generate an intermediate that then reacts with another amine to form a urea. nih.gov These derivatives are of significant interest in medicinal chemistry.

Reactions Involving the Phenylpropoxy Chain

The phenylpropoxy portion of the molecule consists of a stable propyl ether linkage and a terminal phenyl group.

The ether linkage (-O-CH₂-) is generally chemically robust and does not react under the conditions used for most of the aniline transformations described above. It is resistant to many oxidizing and reducing agents, as well as most acids and bases, which makes it a stable linker group.

The terminal phenyl group can, in principle, undergo electrophilic aromatic substitution. However, it is significantly less reactive than the aniline ring. The aniline ring is activated by the strongly electron-donating amino group, whereas the terminal phenyl ring is only weakly activated by the alkyl chain. Therefore, electrophilic attack will overwhelmingly occur on the aniline ring system.

Cleavage of the ether bond is possible but typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Under such conditions, other parts of the molecule, particularly the aniline ring, would also likely react.

Modifications of the Phenyl Ring System within the Propoxy Moiety

The terminal phenyl ring of the 3-phenylpropoxy group is susceptible to electrophilic aromatic substitution reactions. While the aniline ring is highly activated towards such reactions, the terminal phenyl group can also be functionalized under appropriate conditions. Standard electrophilic substitution reactions such as nitration, halogenation, and sulfonation can introduce new functional groups onto this ring, thereby modifying the electronic and steric properties of the molecule.

The conditions for these reactions would need to be carefully controlled to favor substitution on the terminal phenyl ring over the more reactive aniline ring. This could potentially be achieved by protecting the amino group of the aniline moiety prior to carrying out the electrophilic substitution.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Terminal Phenyl Ring

ReactionReagents and ConditionsPotential Product(s)
Nitration HNO₃, H₂SO₄Mixture of ortho-, meta-, and para-nitro substituted derivatives
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Mixture of ortho- and para-bromo/chloro substituted derivatives
Sulfonation Fuming H₂SO₄Mixture of ortho- and para-sulfonic acid derivatives

Note: The regioselectivity of these reactions would be influenced by the directing effect of the propoxy group.

Ether Cleavage and Rearrangement Studies of the Compound

The ether linkage in this compound, while generally stable, can be cleaved under harsh reaction conditions. The use of strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI), or Lewis acids like boron tribromide (BBr₃), can facilitate the cleavage of the aryl-oxygen bond. This reaction would yield 3-aminophenol (B1664112) and a 3-phenylpropyl halide or alcohol, depending on the specific reagents and workup conditions.

Rearrangement reactions involving the aniline moiety are also a possibility. One such transformation is the Bamberger rearrangement, which typically involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to aminophenols. While this compound itself is not a hydroxylamine, its derivatives could potentially undergo similar skeletal reorganizations under acidic conditions, although specific studies on this compound are not widely reported.

Oxidative and Reductive Transformations of the Chain

The propoxy chain of this compound can undergo oxidative and reductive transformations, although the aniline moiety's sensitivity to oxidation presents a challenge. Strong oxidizing agents could potentially lead to complex product mixtures due to reactions at both the amino group and the benzylic position of the side chain.

Catalytic hydrogenation offers a method for the reduction of the aromatic rings. Depending on the catalyst and reaction conditions, either the terminal phenyl ring or both aromatic rings could be reduced to their corresponding cyclohexyl derivatives. For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen pressure could potentially saturate the terminal phenyl ring.

Heterocyclic Ring Formation Utilizing this compound as a Precursor

The bifunctional nature of this compound, containing both a nucleophilic amino group and an aromatic ring, makes it a valuable precursor for the synthesis of various heterocyclic systems. The amino group can participate in cyclization reactions to form nitrogen-containing heterocycles.

One notable application is in the synthesis of benzazepine derivatives. While direct synthesis from this compound is not explicitly detailed in readily available literature, analogous structures are used to create these seven-membered heterocyclic rings, which are important scaffolds in medicinal chemistry.

Furthermore, this compound can be utilized in classic named reactions for the synthesis of quinolines and indoles. For example, the Combes quinoline (B57606) synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. Similarly, the Skraup synthesis could be employed, reacting the aniline with glycerol, sulfuric acid, and an oxidizing agent to yield a quinoline derivative. The Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine (B124118) (which could be derived from this compound) with an aldehyde or ketone, is another potential route to form indole derivatives bearing the 3-phenylpropoxy substituent.

Table 2: Potential Heterocyclic Synthesis Reactions from this compound

Reaction NameReactantsHeterocyclic Product
Combes Synthesis This compound, β-diketone, acid catalystSubstituted Quinoline
Skraup Synthesis This compound, glycerol, H₂SO₄, oxidizing agentSubstituted Quinoline
Fischer Indole Synthesis Phenylhydrazine derivative of this compound, aldehyde/ketone, acid catalystSubstituted Indole

Advanced Spectroscopic Characterization Methodologies for 3 3 Phenylpropoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and in the solid state. For 3-(3-Phenylpropoxy)aniline and its derivatives, various NMR techniques offer profound insights into their molecular architecture, conformational dynamics, and incorporation into larger systems.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

Multi-dimensional NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex derivatives. researchgate.net

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. For this compound, this would clearly delineate the spin systems of the propyl chain (H-1' to H-2' to H-3') and the aromatic protons on both the aniline (B41778) and phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique, formerly known as HMQC, correlates directly bonded ¹H and ¹³C nuclei. It allows for the definitive assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is essential for identifying longer-range (2-3 bond) couplings between ¹H and ¹³C atoms. This is particularly useful for piecing together the molecular skeleton. For instance, it would show correlations from the benzylic protons (H-3') of the phenyl group to the carbons of that ring, and from the methylene (B1212753) protons adjacent to the ether oxygen (H-1') to the C-3 carbon of the aniline ring, confirming the connectivity of the entire structure. The protons of the amino group would also show correlations to the ortho and para carbons of the aniline ring. acs.org

The combination of these 2D NMR techniques allows for a complete and confident assignment of the molecular structure. researchgate.netacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and HMBC Correlations for this compound Predicted values are based on standard substituent effects and data from analogous structures.

PositionAtomPredicted δ (ppm)Key HMBC Correlations (¹H → ¹³C)
1C147.0H-2, H-6
2CH107.0H-4, H-6
3C159.0H-1', H-2, H-4
4CH102.0H-2, H-6
5CH130.0H-4, H-6
6CH106.0H-2, H-4
NH₂NH₂3.7C-2, C-4, C-6
1'CH₂68.0C-3, C-2', C-3'
2'CH₂31.0C-1', C-3', C-1''
3'CH₂32.0C-1', C-2', C-1'', C-2''/6''
1''C141.0H-2'/6'', H-3'
2''/6''CH128.5H-3'/5'', H-4'', H-3'
3''/5''CH128.4H-2'/6'', H-4''
4''CH126.0H-2'/6'', H-3'/5''

Solid-State NMR for Complex Structures or Polymeric Incorporations

When this compound is incorporated into a complex matrix, such as a polymer or a self-assembled structure, solid-state NMR (ssNMR) becomes a powerful analytical technique. mdpi.comresearchgate.net Unlike solution NMR, ssNMR can provide structural information on insoluble materials. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed.

For instance, if a derivative of this compound were copolymerized to form a polyaniline-type material, ¹³C and ¹⁵N CP/MAS experiments would be informative. researchgate.net

¹³C CP/MAS: This experiment would provide chemical shift information for the carbon atoms in the solid state. Broadening of the aromatic signals compared to the solution state could indicate the distribution of conformations or packing arrangements within the polymer.

¹⁵N CP/MAS: If synthesized using ¹⁵N-labeled aniline precursors, this technique would be highly sensitive to the local environment of the nitrogen atom. frontiermaterials.net It could distinguish between different oxidation states (amine vs. imine) and protonation states, which are critical to the properties of conducting polymers. mdpi.comresearchgate.net

Advanced two-dimensional ssNMR experiments can reveal through-space and through-bond connectivities, providing details on how the monomer units are linked and how the polymer chains pack in the solid state. mdpi.com

Dynamic NMR Studies of Conformational Changes in Derivatives

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. organicchemistrydata.org For derivatives of this compound, several dynamic processes could be investigated.

Conformational Flexibility: The three-carbon propoxy chain is flexible. Variable-temperature (VT) NMR studies can be used to probe the populations of different conformers (e.g., gauche vs. anti). As the temperature is lowered, the interconversion between conformers may slow down, leading to the decoalescence of averaged signals into distinct signals for each conformer. From the coalescence temperature and chemical shift differences, the free energy of activation (ΔG‡) for the conformational change can be calculated. acs.org

Restricted Rotation: In sterically hindered derivatives, rotation around the aryl-O or aryl-N bonds might be restricted. DNMR can quantify the energy barrier for this rotation.

Chemical Exchange: Two-dimensional exchange spectroscopy (EXSY) can be used to identify and quantify chemical exchange between different sites. researchgate.net For example, in a system with multiple isomeric forms in equilibrium, EXSY can map the pathways and determine the rate constants of their interconversion. acs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. msu.edu This accuracy allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. whitman.edu

For this compound, the molecular formula is C₁₅H₁₇NO. nih.gov HRMS can confirm this composition by matching the experimentally measured mass to the calculated exact mass.

Table 2: Exact Mass Data for this compound

ParameterValueSource
Molecular FormulaC₁₅H₁₇NOPubChem nih.gov
Nominal Mass227 DaCalculated
Calculated Exact Mass ([M])227.131014 DaCalculated from Isotopic Masses msu.edunih.gov
Calculated Exact Mass for [M+H]⁺228.138823 DaCalculated
Calculated Exact Mass for [M+Na]⁺250.119759 DaCalculated

An experimental HRMS measurement yielding a mass extremely close to these calculated values would provide strong evidence for the assigned molecular formula. miamioh.edu

Fragmentation Pathway Analysis using Tandem MS for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M]⁺˙ or the protonated molecule, [M+H]⁺), which is then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.gov The analysis of these fragmentation pathways provides a wealth of structural information.

Molecular Ion Formation: Electron ionization would produce the molecular ion [C₁₅H₁₇NO]⁺˙ at m/z 227 .

Benzylic Cleavage: Cleavage of the C2'-C3' bond (beta to the phenyl ring) would result in the loss of a benzyl (B1604629) radical (•C₇H₇) to form an ion at m/z 136 .

Alpha-Cleavage (Ether): Cleavage of the O-C1' bond is a characteristic fragmentation of ethers. This would lead to the formation of a phenoxy radical and an ion at m/z 119 ([C₈H₉]⁺).

Cleavage with Hydrogen Rearrangement: A common pathway for ethers involves cleavage of the C-O bond with a hydrogen transfer, which could lead to a fragment corresponding to the aniline moiety. Cleavage of the O-C1' bond with a hydrogen rearrangement could produce a neutral phenylpropene molecule and a radical cation of 3-aminophenol (B1664112) at m/z 109 . This is a very stable fragment and likely accounts for the base peak seen in the isomer's spectrum. core.ac.uk

Tropylium (B1234903) Ion: The presence of a propylphenyl group often leads to the formation of the stable tropylium ion at m/z 91 through cleavage at the C1'-C2' bond followed by rearrangement. whitman.edu

Table 3: Proposed Key Fragments in the Mass Spectrum of this compound

m/zProposed Ion StructureFormation Pathway
227[C₁₅H₁₇NO]⁺˙Molecular Ion
136[M - C₇H₇]⁺Loss of benzyl radical via C2'-C3' cleavage
118[C₈H₈]⁺˙Loss of aminophenol via cleavage and rearrangement
109[C₆H₇NO]⁺˙Radical cation of 3-aminophenol (cleavage with H-rearrangement)
91[C₇H₇]⁺Tropylium ion

By combining these advanced NMR and MS methodologies, a comprehensive and detailed characterization of this compound and its derivatives can be achieved, providing a solid foundation for understanding their chemical properties and potential applications.

Vibrational Spectroscopy Analysis (Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of this compound. These methods are complementary, as they are governed by different selection rules. edinst.com IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels, with bands appearing for vibrations that cause a change in the molecular dipole moment. edinst.com Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light, where scattered photons lose or gain energy corresponding to the vibrational modes of the molecule. A vibration is Raman-active if it leads to a change in the molecule's polarizability. edinst.com

For a molecule like this compound, characteristic vibrational modes can be assigned to its distinct functional groups: the aniline ring, the amino (-NH₂) group, the ether linkage (C-O-C), and the phenylpropoxy chain. For instance, the N-H stretching vibrations of the primary amine typically appear in the 3300-3500 cm⁻¹ region in the IR spectrum. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy chain appear just below 3000 cm⁻¹. The C-O-C stretching vibrations of the ether group give rise to strong bands in the 1000-1300 cm⁻¹ region. In a study of the related compound 4-(3-phenylpropoxy)aniline (B1667422), a characteristic N-H₂ stretching band was reported in the IR spectrum at 3403 cm⁻¹. core.ac.uk

Computational Vibrational Spectroscopy for Band Assignment and Mode Analysis

Due to the complexity of the vibrational spectra for molecules with many atoms, definitive band assignment often requires the aid of computational methods. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. researchgate.net By calculating the optimized molecular geometry and the corresponding harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.gov The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), has been shown to provide a good balance of accuracy and computational cost for aniline derivatives. researchgate.netnih.gov

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled using empirical factors to improve agreement with experimental data. researchgate.net Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode, describing the contribution of different internal coordinates (stretches, bends, torsions) to each normal mode of vibration. researchgate.net

To illustrate this, the following table presents theoretical and experimental vibrational frequencies for the closely related compound 3,4-dimethoxyaniline (B48930) (3,4-DMA), demonstrating the typical assignments for an alkoxyaniline derivative.

Table 1. Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for 3,4-dimethoxyaniline. nih.gov
Experimental FT-IRExperimental FT-RamanCalculated (Scaled)Vibrational Assignment (PED)
342834293488ν(NH₂) asymmetric stretching
334733483402ν(NH₂) symmetric stretching
307530773075ν(C-H) aromatic stretching
162516251627δ(NH₂) scissoring
152115221521ν(C-C) ring stretching
125912601261ν(C-O) aryl-ether stretching
103010311028Ring breathing mode

Note: Data is for 3,4-dimethoxyaniline as a representative example of an alkoxyaniline derivative. ν: stretching; δ: in-plane bending.

Surface-Enhanced Raman Spectroscopy (SERS) Studies on Substrates

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can provide significant enhancement of Raman signals (by factors of 10⁶ or more) for molecules adsorbed onto nanostructured metal surfaces, typically gold (Au) or silver (Ag). mdpi.comnih.gov This enhancement arises from two main mechanisms: an electromagnetic mechanism, involving the amplification of the local electric field via localized surface plasmon resonance (LSPR) on the substrate, and a chemical mechanism, involving charge-transfer between the analyte and the metal surface. mdpi.com

SERS is particularly useful for studying aniline derivatives. The orientation of the molecule on the metal surface can be inferred from the relative enhancement of different vibrational modes. For aniline, adsorption on gold or silver nanoparticles often occurs through the nitrogen atom of the amino group. This interaction can lead to selective enhancement of vibrations involving this group and the adjacent aromatic ring.

The choice of substrate material and morphology is critical. Gold nanoparticles are often preferred due to their stability and tunable plasmon resonance, while silver nanoparticles can offer greater signal enhancement. nih.gov The following table illustrates the typical changes observed between a normal Raman spectrum and a SERS spectrum for an analyte adsorbed on a plasmonic substrate.

Table 2. Comparison of Normal Raman and SERS Frequencies (cm⁻¹) for Pyridine (B92270) on a Silver Substrate.
Vibrational ModeNormal Raman (liquid)SERS (on Ag)Observations
Ring Breathing9911008Shifted and strongly enhanced
Trigonal Ring Breathing10301036Shifted and strongly enhanced
C-H in-plane bend12181215Slight shift, enhanced
C-H stretch30563056Weakly enhanced

Note: Data for pyridine is used as a classic, well-documented example to illustrate the principles of SERS enhancement and band shifts.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate bond lengths, bond angles, and torsional angles with high precision. This technique provides unambiguous information about the molecule's conformation, its packing in the crystal lattice, and the nature of intermolecular interactions such as hydrogen bonding and π–π stacking. nih.gov

For derivatives of this compound, X-ray crystallography can confirm the molecular structure, establish the conformation of the flexible phenylpropoxy side chain, and reveal how the molecules arrange themselves in the solid state. Intermolecular N-H···N or N-H···O hydrogen bonds involving the aniline's amino group are common and play a crucial role in stabilizing the crystal structure.

Table 3. Representative Crystallographic Data for an Aniline Derivative: Dichloridotetrakis(3-methoxyaniline)nickel(II). researchgate.net
ParameterValue
Chemical Formula[NiCl₂(C₇H₉NO)₄]
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.4514 (5)
b (Å)12.1629 (5)
c (Å)12.6920 (5)
α (°)67.9946 (13)
β (°)67.3255 (14)
γ (°)65.8759 (14)
Volume (ų)1438.34 (11)
Key InteractionsIntermolecular N—H···Cl hydrogen bonds

Note: Data is for a metal complex of 3-methoxyaniline, a structurally related compound, to exemplify the output of an X-ray crystallography study.

Theoretical and Computational Studies of 3 3 Phenylpropoxy Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of a molecule. These methods provide insights into molecular geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the electron density, DFT can accurately predict the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of 3-(3-Phenylpropoxy)aniline. These calculations are crucial for understanding the molecule's three-dimensional shape and stability.

A typical DFT study would involve geometry optimization using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p). The resulting optimized structure corresponds to a minimum on the potential energy surface. From this, key structural parameters and thermodynamic properties can be derived. For instance, studies on related aniline (B41778) derivatives have successfully used DFT to model molecular structures and reaction energies. beilstein-journals.orgbeilstein-journals.org

Hypothetical DFT-Calculated Geometrical Parameters for this compound: This table represents the type of data that would be generated from a DFT geometry optimization. The values are illustrative.

ParameterAtom Pair/GroupPredicted Value
Bond Length (Å)C-N (Aniline)1.40
Bond Length (Å)C-O (Ether)1.37
Bond Length (Å)O-C (Propoxy)1.43
Bond Angle (°)C-N-H (Aniline)113.0
Bond Angle (°)C-O-C (Ether)118.0
Dihedral Angle (°)C-C-O-C175.0

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For this compound, the aniline and phenylpropoxy moieties would significantly influence the distribution and energies of these orbitals.

Hypothetical FMO Analysis Data for this compound: This table illustrates the kind of data derived from FMO analysis. The values are for conceptual purposes.

ParameterPredicted Value (eV)Implication
HOMO Energy-5.20Electron-donating capability
LUMO Energy-0.85Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.35High kinetic stability

Computational methods can predict various spectroscopic properties, which are invaluable for a compound's structural characterization. Time-dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra, providing insights into the electronic transitions within the molecule. espublisher.com Furthermore, calculations of vibrational frequencies can simulate the infrared (IR) spectrum, helping to assign experimental peaks to specific molecular vibrations. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of experimental NMR data. These computational predictions serve as a powerful complement to experimental spectroscopic analysis.

Molecular Dynamics and Conformational Analysis

For a flexible molecule like this compound, which possesses several rotatable bonds, understanding its conformational landscape and intermolecular interactions is crucial.

Molecular dynamics (MD) simulations can model the behavior of this compound over time, providing a dynamic view of its interactions with other molecules, such as solvents or biological macromolecules. These simulations can reveal preferred interaction sites, such as the potential for hydrogen bonding involving the aniline's amino group or the ether oxygen. acs.org Quantum chemical calculations on model systems, for example, have been used to understand the interactions between substituted anilines and crown ethers. mdpi.comnih.gov Such studies are fundamental for predicting how the compound will behave in different chemical environments.

In Silico Modeling of Chemical Interactions (e.g., binding to hypothetical targets for mechanistic understanding in chemical biology research)

In the realm of chemical biology and drug discovery, in silico modeling has emerged as a powerful tool to predict and analyze the interactions between small molecules and biological macromolecules. nih.gov This computational approach allows for the virtual screening of compounds and the elucidation of potential binding modes, offering insights that can guide further experimental research. researchgate.net Although specific molecular docking studies on this compound are not extensively documented in publicly available literature, we can construct a hypothetical study based on established methodologies to illustrate how its chemical interactions might be explored for research purposes. Such studies are crucial for identifying potential biological targets and understanding the structural basis of a compound's activity. nih.govnih.gov

Molecular docking simulations are a cornerstone of in silico modeling, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net These simulations calculate a scoring function, often expressed as binding affinity or binding free energy (typically in kcal/mol), to estimate the strength of the interaction. chemmethod.commdpi.com

For a molecule like this compound, with its aromatic ether and aniline moieties, a range of hypothetical protein targets could be considered for initial screening. These targets are often selected based on the structural motifs of the ligand and their known relevance in various biological pathways. nih.gov For instance, protein kinases, cyclooxygenases, and various receptors are common targets in computational drug discovery. royalsocietypublishing.orgarabjchem.org

A hypothetical docking study of this compound against a panel of selected, hypothetical protein targets would involve preparing the 3D structure of the ligand and the receptor. The docking software then systematically samples different conformations of the ligand within the binding site of the protein, evaluating the energetic favorability of each pose. scielo.org.mx

The results of such a hypothetical analysis can be summarized in a data table, providing a comparative view of the compound's predicted affinity for different targets.

Interactive Data Table: Hypothetical Docking Scores of this compound with a Panel of Protein Targets

Hypothetical Protein TargetPDB ID (Example)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)5KIR-8.5Arg120, Tyr355, Ser530
Mitogen-Activated Protein Kinase (p38 MAPK)3S3I-7.9Lys53, Met109, Gly110
Estrogen Receptor Alpha (ER-α)1A52-9.1Arg394, Glu353, His524
B-cell lymphoma 2 (Bcl-2)2O2F-8.2Phe105, Arg143, Ala146

Disclaimer: The data presented in this table is purely illustrative and generated for the purpose of demonstrating the output of a hypothetical in silico study. These findings are not based on published experimental or computational research for this specific compound.

A more detailed analysis of the docking poses can reveal the specific types of interactions that contribute to the binding affinity. These interactions are critical for understanding the structure-activity relationship (SAR) of the compound. nih.gov For this compound, the phenylpropoxy tail would likely engage in hydrophobic interactions, while the aniline head could form hydrogen bonds or other polar interactions. royalsocietypublishing.org

Interactive Data Table: Hypothetical Interaction Analysis of this compound with Estrogen Receptor Alpha (ER-α)

Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen BondAniline -NH2Glu3532.9
Hydrogen BondAniline -NH2Arg3943.1
Pi-Pi StackingPhenyl RingHis5244.5
Hydrophobic (Alkyl)Propoxy ChainLeu387, Leu391-
Pi-AlkylPhenyl RingAla3505.0

Disclaimer: The data presented in this table is purely illustrative and generated for the purpose of demonstrating the output of a hypothetical in silico study. These findings are not based on published experimental or computational research for this specific compound.

Such in silico studies, while theoretical, provide a valuable starting point for chemical biology research. nih.gov The predictions of binding affinity and interaction patterns can be used to prioritize compounds for synthesis and biological testing, thereby accelerating the discovery of molecules with novel biological functions. researchgate.net Furthermore, understanding how a compound like this compound might interact with various protein targets can help in designing derivatives with improved potency and selectivity. escholarship.org

Research on Derivatives and Analogues of 3 3 Phenylpropoxy Aniline

Design Principles for Structural Modification and Derivative Synthesis

The structural modification of 3-(3-phenylpropoxy)aniline is guided by established principles in medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The core design strategies revolve around several key aspects of the molecule:

Introduction of Pharmacophoric Features: The aniline (B41778) functional group is a common starting point for introducing various pharmacophores. It can be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings. This approach is fundamental in creating derivatives with specific therapeutic targets.

Modulation of Physicochemical Properties: The lipophilicity and polarity of the molecule can be fine-tuned by introducing substituents on either the aniline or the terminal phenyl ring. For instance, the introduction of polar groups can enhance aqueous solubility, while nonpolar groups can increase membrane permeability. The length and flexibility of the propoxy chain also play a crucial role in how the molecule orients itself within a biological target.

Conformational Control: The three-carbon propoxy linker provides significant conformational flexibility. Design strategies may involve introducing unsaturation or branching into this chain to restrict rotation and lock the molecule into a more bioactive conformation.

Bioisosteric Replacement: This principle involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, with the aim of improving potency or reducing toxicity. For example, the phenyl ring could be replaced with a heterocycle, or the ether linkage could be substituted with an alternative linker.

These design principles are evident in the synthesis of various derivatives where the this compound scaffold is incorporated into larger, more complex structures.

Synthesis and Characterization of Substituted Anilines Derived from the Compound

While direct, extensive substitution on the aniline ring of this compound is not widely documented in dedicated studies, its use as a precursor for substituted aniline derivatives within larger molecular frameworks is apparent. The primary mode of its utilization is through reactions involving the amino group.

One of the most common transformations is the formation of amide bonds. For example, aniline derivatives bearing a phenylpropoxy group have been used in coupling reactions with carboxylic acids to form complex amides. A notable example is the use of 4-(3-phenylpropyloxy)benzamine (an isomer of the title compound) in a reaction with diphenic acid anhydride (B1165640) to yield a diphenic acid monoamide. google.com This reaction underscores the utility of the aniline moiety as a nucleophile in acylation reactions.

The synthesis of the parent 4-(3-phenylpropoxy)aniline (B1667422) has been described, involving the alkylation of 4-nitrophenol (B140041) with (3-bromopropyl)benzene (B42933) in the presence of a base like cesium carbonate, followed by the reduction of the nitro group to an amine using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source. researchgate.net This general synthetic route is readily adaptable for the preparation of this compound from 3-nitrophenol (B1666305).

Preparation of Nitrogen Heterocycles Containing the Phenylpropoxy Moiety

A significant area of research involving the this compound scaffold is its incorporation into nitrogen-containing heterocyclic systems, particularly quinolines. These heterocycles are of great interest due to their prevalence in bioactive natural products and pharmaceuticals.

One prominent example is the synthesis of N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine, which has shown potent antiproliferative activity against several human tumor cell lines. researchgate.netchemrj.org The synthesis of such quinoline (B57606) derivatives often involves a multi-component reaction or a stepwise construction where an aniline derivative is a key starting material. For instance, a common route is the reaction of an appropriately substituted aniline with a β-ketoester, followed by a cyclization reaction to form the quinoline core.

Another study details the synthesis of ethyl 6-nitro-4-(3-phenylpropoxy)quinoline-3-carboxylate. mdpi.com This highlights the versatility of the phenylpropoxy-substituted aniline scaffold in constructing complex heterocyclic systems with various functionalities. The presence of the nitro group and the ester provides further handles for chemical modification.

The general approach to these syntheses underscores the role of the aniline derivative as a critical building block for forming one of the rings of the heterocyclic system, with the phenylpropoxy group being carried through the synthetic sequence to be a key feature of the final molecule.

Modification of the Alkyl Chain and Phenyl Ring of the Propoxy Group

Modifications to the alkyl chain and the terminal phenyl ring of the propoxy group offer a strategy to fine-tune the biological activity and pharmacokinetic profile of derivatives.

Alkyl Chain Modification: While systematic studies on varying the length of the alkyl chain for this compound are not extensively reported, research on related structures suggests that chain length is a critical parameter. For instance, in a series of 2,3-dihydro-1H-isoindole-5-sulfonamide derivatives, increasing the length of an alkoxy chain at a specific position was found to improve enzyme inhibitory activity. jst.go.jp This principle can be extrapolated to the design of new analogues of this compound, where homologues with shorter (ethoxy, benzyloxy) or longer alkyl chains could be synthesized to explore structure-activity relationships.

Phenyl Ring Substitution: The terminal phenyl ring of the propoxy group is a prime site for introducing substituents to explore electronic and steric effects. In a study of 2-acetylphenol analogues, substitution on a terminal benzyloxy ring with halogens or alkyl groups significantly enhanced inhibitory activity against monoamine oxidase. chemrj.org This suggests that similar modifications to the phenyl ring of the 3-phenylpropoxy group in aniline derivatives could lead to improved biological activities.

These modifications can be achieved synthetically by starting with appropriately substituted (3-bromopropyl)benzene derivatives in the initial ether synthesis step. This modularity allows for the generation of a library of analogues with diverse functionalities on the terminal phenyl ring.

Applications of 3 3 Phenylpropoxy Aniline in Chemical Synthesis and Materials Science Research

As a Building Block for Complex Organic Molecules

The presence of both an amine and an ether functional group within the same molecule makes 3-(3-Phenylpropoxy)aniline a bifunctional scaffold. This characteristic is particularly attractive for the development of novel compounds, including heterocyclic systems and polymers with specific thermal or electronic properties. The amino group on the aromatic ring provides a versatile handle for a variety of chemical modifications, such as diazotization, acylation, and alkylation, which are fundamental reactions for constructing molecular complexity.

In the realm of medicinal chemistry and agrochemical research, aniline (B41778) derivatives are crucial intermediates. While specific, publicly available research detailing the direct use of this compound in the synthesis of named pharmaceutical or agrochemical products is limited, its structural motifs are present in various bioactive molecules. The aniline substructure is a common feature in many drugs due to its ability to form key interactions with biological targets. Chemical suppliers list this compound as an intermediate for use in drug development and the preparation of various organic compounds. Its application in these fields is predicated on its ability to be chemically transformed into more elaborate structures that may exhibit desired biological activity.

Role in Polymer Chemistry and Materials Science

The bifunctional nature of this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer or a modifying agent to create materials with tailored properties.

Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyamides and polyimides. While this compound is a monoamine, its derivatives containing a second amine group could theoretically be used to synthesize such polymers. The incorporation of the flexible phenylpropoxy side chain into the polymer backbone could impart properties such as increased solubility, lower glass transition temperature, and modified mechanical characteristics compared to more rigid aromatic polymers.

The general reaction for the formation of a polyamide from a diamine and a diacid chloride is as follows:

n H₂N-R-NH₂ + n ClOC-R'-COCl → [-HN-R-NHOC-R'-CO-]n + 2n HCl

In a hypothetical scenario where a diamine derivative of this compound is used, the "R" group would contain the phenylpropoxy moiety, influencing the final polymer's properties.

Amines are widely used as curing agents or hardeners for epoxy resins. The primary amine group of this compound can react with the epoxide rings of the resin, leading to the formation of a cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a hard, thermosetting polymer. The structure of the amine curing agent significantly affects the properties of the cured epoxy, including its mechanical strength, thermal stability, and chemical resistance. The bulky and somewhat flexible phenylpropoxy group in this compound would be expected to influence the cross-link density and, consequently, the final properties of the cured resin.

Table 1: Potential Influence of this compound Structure on Cured Epoxy Properties

Structural Feature of this compoundPotential Effect on Cured Epoxy Properties
Primary Amine Group Reacts with epoxy groups to initiate cross-linking.
Aromatic Ring Can contribute to thermal stability and rigidity.
Phenylpropoxy Side Chain May increase flexibility and impact toughness, potentially lowering the glass transition temperature.
Steric Hindrance The bulky side chain might affect the rate of curing and the final cross-link density.

The rigid aromatic core and the flexible side chain of this compound are structural features often found in molecules that exhibit liquid crystalline properties. By chemically modifying the molecule to create a more elongated, rod-like structure (a common characteristic of liquid crystals), it is conceivable that derivatives of this compound could be investigated for liquid crystal applications.

Furthermore, the aniline moiety can be a precursor to conductive polymers. Polyaniline is a well-known conducting polymer, and derivatives of aniline are often polymerized to create functional polymers with specific properties for applications such as sensors or antistatic coatings. The phenylpropoxy group would act as a substituent on the polyaniline backbone, modifying its solubility, processability, and potentially its electronic properties. Research in this area would focus on the synthesis and characterization of polymers derived from this compound to explore their potential as new functional materials.

Use as a Ligand in Coordination Chemistry and Catalysis Research

The presence of the amino group on the aniline ring of this compound provides a primary coordination site for metal ions. Aniline and its derivatives are known to act as N-donor ligands, forming stable complexes with a variety of transition metals. The lone pair of electrons on the nitrogen atom can be donated to a metal center, leading to the formation of coordination compounds with diverse geometries and electronic properties.

The ether oxygen in the 3-phenylpropoxy substituent could potentially act as a secondary binding site, allowing the molecule to function as a bidentate ligand. This chelation effect can enhance the stability of the resulting metal complexes. The coordination of both the nitrogen and oxygen atoms to a metal center would form a seven-membered ring, a structural motif that can influence the catalytic activity of the complex.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonor AtomsPotential Metal Ions
MonodentateNPd(II), Pt(II), Cu(II), Ni(II)
Bidentate (Chelating)N, ORu(II), Rh(I), Ir(I)

Research on analogous alkoxy-substituted aniline ligands has demonstrated their utility in various catalytic transformations. For instance, palladium complexes bearing aniline-based ligands have been employed in cross-coupling reactions, such as the Suzuki and Heck reactions. The electronic properties of the aniline ligand, influenced by substituents on the aromatic ring, can modulate the reactivity of the metal center and, consequently, the efficiency of the catalytic cycle. The phenylpropoxy group in this compound, being an electron-donating group, would be expected to increase the electron density on the palladium center, which could enhance its catalytic activity in certain oxidative addition steps.

Furthermore, the steric bulk of the 3-phenylpropoxy group could play a role in controlling the selectivity of catalytic reactions. The spatial arrangement of the ligand around the metal center can influence the approach of substrates, favoring the formation of specific isomers. While no specific catalytic applications of this compound have been reported, its structural features suggest it could be a viable ligand for a range of transition metal-catalyzed reactions.

Development of Analytical Reagents Based on the Compound for Research Purposes

The aniline moiety in this compound serves as a versatile platform for the development of analytical reagents. The primary amino group can be readily functionalized to introduce chromophoric or fluorophoric units, leading to the creation of new chemosensors. Aniline derivatives have been utilized in the design of colorimetric and fluorescent sensors for the detection of various analytes, including metal ions and anions.

For example, Schiff base condensation of the amino group with an appropriate aldehyde can yield compounds with extended conjugation, which often exhibit distinct optical properties upon coordination with metal ions. The formation of a complex between such a Schiff base ligand and a metal ion can lead to a noticeable change in color or fluorescence intensity, providing a basis for a sensing mechanism.

Table 2: Potential Analytical Applications of this compound Derivatives

Derivative TypeTarget AnalyteDetection Principle
Schiff BaseMetal Ions (e.g., Cu²⁺, Fe³⁺)Colorimetric/Fluorometric Change
Azo DyepH, Metal IonsColorimetric Change
Polymer FilmVolatile Organic CompoundsChange in Electrical Resistance

Another avenue for the development of analytical reagents involves the polymerization of this compound. Polyaniline and its derivatives are well-known for their electrical conductivity and have been extensively studied for applications in chemical sensors. nih.gov A polymer film incorporating this compound could exhibit sensitivity to certain volatile organic compounds (VOCs). The interaction of the analyte with the polymer matrix can induce a change in its electrical resistance, which can be measured and correlated to the analyte concentration. The presence of the phenylpropoxy group could enhance the selectivity of the polymer towards nonpolar VOCs due to favorable hydrophobic interactions.

While specific analytical reagents based on this compound have not been documented, the reactivity of its aniline functional group, combined with the structural features of the phenylpropoxy substituent, provides a strong foundation for the future design and synthesis of novel sensors for a variety of research applications. Further investigation into the coordination and sensing properties of this compound and its derivatives is warranted to fully explore its potential in chemical synthesis and materials science.

Structure Activity Relationship Sar Investigations of 3 3 Phenylpropoxy Aniline Derivatives in Vitro and Theoretical Perspectives

Methodologies for In Vitro Biological Activity Screening of Synthesized Derivatives

The initial assessment of the biological potential of newly synthesized 3-(3-phenylpropoxy)aniline derivatives relies on a variety of in vitro screening methods. These assays provide crucial data on how structural modifications influence interactions with specific biological targets.

Enzyme Inhibition Assays (in vitro)

Enzyme inhibition assays are fundamental in determining the potential of a compound to modulate the activity of a specific enzyme. For derivatives featuring the 3-phenylpropoxy moiety, inhibitory activities against several enzymes have been investigated.

Monoacylglycerol Acyltransferase 2 (MGAT2): Inhibition of MGAT2 is a target for controlling the re-synthesis of triglycerides. Studies on related structures have shown that the length of an alkoxy chain can significantly influence inhibitory activity. jst.go.jp For instance, derivatives of 2,3-dihydro-1H-isoindole-5-sulfonamide demonstrated that a longer alkoxy chain at the para position improved enzyme inhibitory activity. jst.go.jp

Tyrosinase: This enzyme is a key target for developing agents that control melanin (B1238610) production. (E)-N-substituted benzylidene-hydroxy or methoxy-aniline derivatives have been evaluated for their inhibitory effects on mushroom tyrosinase activity. nih.gov The position of substituents on the anilino group was found to be critical; for example, derivatives with a 4-hydroxy-anilino group showed more potent inhibition than those with a 2-hydroxyanilino group. nih.gov One such derivative, (E)-4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol, exhibited an IC₅₀ value of 17.22 µM. nih.gov

Monoamine Oxidase (MAO): The α-tetralone scaffold, when substituted with arylalkyloxy groups including those similar to phenylpropoxy, has yielded highly potent and selective inhibitors of human MAO-B. researchgate.net These derivatives showed IC₅₀ values in the submicromolar range, indicating strong inhibitory potential. researchgate.net

Leukotriene A4 Hydrolase (LTA4H): In the development of dual modulators for FXR and LTA4H, LTA4H inhibition was measured using a fluorogenic assay with a recombinant protein. doi.org This assay uses L-arginine-7-amino-4-methylcoumarine as a substrate, which becomes fluorescent upon cleavage by the enzyme. doi.org

Table 1: Examples of Enzyme Inhibition by Phenylpropoxy-Containing Derivatives

Compound/Derivative Class Target Enzyme Assay Type Key Finding (IC₅₀/EC₅₀)
(E)-4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol Mushroom Tyrosinase Spectrophotometric 17.22 ± 0.38 μM nih.gov
C7-Arylalkyloxy-α-tetralones Monoamine Oxidase-B (MAO-B) Fluorometric Submicromolar range (0.00089–0.047 μM) researchgate.net
5-(4-Phenylbutoxy)psoralen (Psora-4) Kv1.3 Potassium Channel Electrophysiology 3 nM uni-ulm.de

Receptor Binding Studies (in vitro)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These studies are crucial for understanding the potential of a derivative to act as an agonist or antagonist.

Opioid Receptors (μ, δ, κ): An extensive structure-activity relationship (SAR) study was conducted on a series of pyridomorphinans, where a 3-(phenylpropyl) group was installed on the C-14 oxygen atom. nih.gov The binding affinities (Ki) of these compounds for the μ (MOR), δ (DOR), and κ (KOR) opioid receptors were determined using radioligand binding assays with membranes from Chinese hamster ovary (CHO) cells expressing the human receptors. nih.gov These studies identified compounds with mixed MOR agonist/DOR antagonist profiles. nih.gov

Peroxisome Proliferator-Activated Receptors (PPAR): Tri-aryl acid derivatives containing a 3-phenyl-propoxy group have been investigated as PPAR ligand receptor binders. google.com These receptors (subtypes α, δ, and γ) are nuclear hormone receptors involved in lipid and glucose metabolism. google.com

G Protein-Coupled Receptor 55 (GPR55): In the development of GPR55 modulators, derivatives with aromatic residues, including those connected via an alkyl linker similar to phenylpropoxy, were investigated. acs.org While these compounds did not show agonistic behavior, some displayed moderate antagonistic potencies. acs.org

Table 2: Opioid Receptor Binding Affinities (Ki, nM) for 14-(Phenylpropoxy)pyridomorphinan Derivatives

Compound R (5'-position) MOR Ki (nM) DOR Ki (nM) KOR Ki (nM)
8 H 1.1 ± 0.1 1.8 ± 0.2 100 ± 10
9 4-F 0.47 ± 0.05 1.1 ± 0.1 63 ± 6
6 4-Cl 0.26 ± 0.03 0.81 ± 0.08 32 ± 3
11 4-Me 0.44 ± 0.04 1.2 ± 0.1 130 ± 10
12 4-OMe 0.49 ± 0.05 1.7 ± 0.2 160 ± 20

Data sourced from a study on 5′-Aryl-14-alkoxypyridomorphinans. nih.gov

Cell-Based Assays (in vitro cytotoxicity/proliferation in research models)

Antiproliferative Activity: Quinoline (B57606) derivatives carrying a 3-phenylpropoxy group have been synthesized and evaluated for their cytotoxic effects against various human tumor cell lines. chemrj.orgwestminster.ac.uk For example, N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine was identified as a potent antiproliferative agent against HCT-116, RKO, A2780, and HeLa cell lines. chemrj.orgwestminster.ac.uk The activity is typically measured using assays like the MTT or WST-1 assay, which quantify cell viability. chemrj.orgbiocompare.com

Antifungal and Antiparasitic Activity: Derivatives have been tested against various pathogens. 2-Aminobenzothiazole (B30445) derivatives showed antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) determined. core.ac.uk In a large-scale screening, a library of compounds including a 3-phenylpropoxy pyrimidine (B1678525) derivative was tested against Trypanosoma brucei, Leishmania infantum, and Trypanosoma cruzi using whole-cell phenotypic screening assays. acs.orgunimore.it

Cytotoxicity Assessment: Alongside efficacy testing, cytotoxicity is evaluated against mammalian cell lines to determine selectivity. For antifungal compounds, cytotoxicity was tested against human THP-1 cells. core.ac.uk For antitrypanosomatidic agents, cytotoxicity was assessed against A549 human lung carcinoma cells. unimore.it Common methods include measuring the leakage of lactate (B86563) dehydrogenase (LDH) or using viability assays like CellTiter-Glo®. biocompare.compromega.com

Table 3: Antiproliferative Activity of N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine

Cell Line Cancer Type IC₅₀ (μM)
HCT-116 Colorectal Carcinoma 2.56 chemrj.org
RKO Colorectal Carcinoma 3.67 chemrj.org
A2780 Ovarian Cancer 3.46 chemrj.org
HeLa Cervical Cancer 2.71 chemrj.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Descriptor Calculation and Selection for QSAR Models

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

Physicochemical Descriptors: These are among the most common descriptors and include properties like the logarithm of the partition coefficient (logP), which describes lipophilicity, molar refractivity (MR), and molecular weight (MW). ucl.ac.uk

Electronic Descriptors: These describe the electronic properties of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the energy difference between them (ΔE). ucl.ac.uk These are often calculated using quantum mechanical methods.

Topological and Steric Descriptors: These descriptors encode information about the size, shape, and branching of a molecule. Examples include connectivity indices and van der Waals volume (V). ucl.ac.uk

3D-QSAR Descriptors: In three-dimensional QSAR (3D-QSAR) studies, the descriptors are the interaction fields (steric and electrostatic) surrounding the aligned molecules in a 3D grid. nih.gov

For a set of H3 receptor histamine (B1213489) antagonists, descriptors such as logP, (logP)², HOMO and LUMO energies, and molecular volume were used to build a QSAR model for in vivo activity. ucl.ac.uk In a 3D-QSAR study of dipeptidyl boronic acid proteasome inhibitors, the model identified key interaction regions, guiding the synthesis of new, more potent compounds. nih.gov

Statistical Models for Activity Prediction in Chemical Research

Once descriptors are calculated, various statistical methods can be used to build the QSAR model that correlates these descriptors with biological activity.

Multiple Linear Regression (MLR): This is one of the simplest and most common methods, where a linear equation is developed to relate the biological activity to a set of descriptors.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when they are correlated. It is a standard method in 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA).

Machine Learning Methods: More advanced methods are increasingly used for QSAR modeling. These include Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and various types of Artificial Neural Networks (ANN). In a large screening effort for antitrypanosomatidic agents, machine learning models were used to predict activity and toxicity, helping to prioritize compounds for synthesis and testing. acs.orgunimore.it For predicting the acute toxicity (LD₅₀) of quinoline derivatives, a variety of QSAR methodologies were employed, including hierarchical clustering and nearest neighbor models. crpsonline.com

The ultimate goal of these QSAR studies is to create predictive models that can accurately estimate the biological activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts and accelerating the discovery of new therapeutic agents.

Computational Approaches to Structure-Activity Correlation

In the quest to understand and predict the biological activity of derivatives of this compound, computational methods have become indispensable tools. These in silico techniques provide profound insights into the structure-activity relationships (SAR) that govern the interactions of these molecules with their biological targets. By modeling these interactions at a molecular level, researchers can rationalize experimental findings, generate new hypotheses, and guide the design of more potent and selective compounds. The primary computational strategies employed in the study of this compound derivatives include pharmacophore modeling for ligand-based design and molecular docking and dynamics simulations to hypothesize target interactions.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. The process involves identifying and spatially mapping the key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for binding to a receptor or inhibiting an enzyme. dovepress.com

For derivatives of this compound, a pharmacophore model would typically be generated by aligning a set of known active compounds and extracting their common chemical features. The resulting model serves as a 3D query to screen virtual libraries for new molecules that fit the pharmacophoric requirements, thus prioritizing them for synthesis and biological testing. researchgate.net

The key structural elements of the this compound scaffold that are often considered in pharmacophore models include:

The Phenylpropoxy Group: The terminal phenyl ring and the propyl linker contribute a significant hydrophobic region, which can be crucial for binding in hydrophobic pockets of target proteins.

The Ether Linkage: The oxygen atom of the propoxy group can act as a hydrogen bond acceptor.

The Aniline (B41778) Moiety: The amino group on the aniline ring can function as a hydrogen bond donor, and the ring itself can participate in aromatic or π-π stacking interactions.

In the broader context of related structures, studies on quinoline derivatives have highlighted the importance of the 3-phenylpropoxy group for activity. For instance, N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine has demonstrated significant antiproliferative activity. chemrj.org A pharmacophore model for this class of compounds would likely feature a hydrophobic aromatic region corresponding to the phenylpropoxy tail, a hydrogen bond acceptor (the ether oxygen), and features representing the quinoline core and its aniline substituent. chemrj.org The model can then be used to explore how modifications to these features affect biological activity, a key aspect of SAR studies.

Pharmacophore Feature Potential Role in Binding Contributing Moiety
Hydrophobic RegionInteraction with non-polar pockets in the target proteinPhenyl ring of the phenylpropoxy group
Aromatic Ringπ-π stacking or hydrophobic interactionsPhenyl and aniline rings
Hydrogen Bond AcceptorFormation of hydrogen bonds with receptor residuesEther oxygen
Hydrogen Bond DonorFormation of hydrogen bonds with receptor residuesAniline -NH2 group

This table summarizes the key pharmacophoric features of this compound derivatives.

Molecular Docking and Dynamics for Target Interaction Hypothesis Generation

When the three-dimensional structure of a biological target is available, molecular docking simulations offer a powerful method to predict the preferred binding mode and affinity of a ligand. researchgate.net This computational technique involves placing a ligand into the binding site of a receptor and evaluating the energetics of the resulting complex. For this compound derivatives, molecular docking can elucidate how the molecule orients itself within the active site of an enzyme or the binding pocket of a receptor.

Docking studies can reveal key interactions, such as:

Hydrogen Bonds: The aniline nitrogen and ether oxygen can form hydrogen bonds with specific amino acid residues in the target protein.

Hydrophobic Interactions: The phenylpropoxy chain can fit into hydrophobic channels or pockets.

Aromatic Interactions: The phenyl and aniline rings can engage in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. researchgate.net

For example, in studies of related compounds, the bulky 3-phenylpropoxy group has been suggested to enhance anticancer activity by potentially improving interactions within the molecular target. Molecular docking simulations of N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline could be used to test this hypothesis by visualizing its fit within the binding site of a relevant cancer target. Similarly, docking studies on 4-(3-Phenylpropoxy)-2-(trifluoromethyl)aniline derivatives could help rationalize their biological activities. evitachem.com

In the context of dual FXR/LTA4H modulators, molecular docking of a compound featuring a 4-(3-phenylpropoxy)benzoic acid moiety suggested that the alkoxy group is a key feature for activity. doi.org Molecular dynamics simulations can further refine the hypotheses generated from docking. These simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the predicted binding mode and the flexibility of the ligand and protein. This can help to confirm that the key interactions observed in the static docking pose are maintained in a more dynamic, solution-phase environment.

Derivative Class Potential Target Class Key Interactions Hypothesized from Docking
Quinoline derivatives with 3-phenylpropoxy groupAnticancer targetsπ-π stacking, hydrophobic interactions with the phenylpropoxy tail. chemrj.org
Benzoic acid derivatives with 4-(3-phenylpropoxy) groupFarnesoid X receptor (FXR)The alkoxy moiety is crucial for interaction within the ligand-binding site. doi.org
N-benzyl-2-(3-phenylpropoxy)-aniline derivativesAnticancer targetsThe bulky phenylpropoxy group may enhance binding affinity.

This table provides examples of how molecular docking can be applied to generate hypotheses about the interactions of this compound derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Phenylpropoxy)aniline, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-phenylpropanol derivatives with halogenated anilines in the presence of a base (e.g., potassium carbonate) in organic solvents like toluene or dichloromethane. Purification often involves column chromatography or recrystallization to achieve >95% purity .
  • Key Considerations : Reaction temperature (60–80°C) and solvent choice significantly impact yield. Monitoring via thin-layer chromatography (TLC) is recommended for intermediate verification.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the aromatic and propoxy chain environments (e.g., δ 6.5–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 239.1 (C15_{15}H17_{17}NO+^+) .
  • FT-IR : Peaks at ~3400 cm1^{-1} (N-H stretch) and 1250 cm1^{-1} (C-O-C ether linkage) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Data :

SolventSolubility (mg/mL)Stability (pH 2–9)
Ethanol50–60Stable ≤ 48 hrs
DMSO>100Stable ≤ 72 hrs
Water<1Unstable
  • Methodology : Solubility determined via shake-flask method; stability assessed via HPLC under controlled pH .

Advanced Research Questions

Q. What experimental strategies are used to investigate the pharmacological mechanisms of this compound?

  • Methodology :

  • Binding Assays : Radioligand competition assays (e.g., using 3^3H-labeled ligands) to assess affinity for receptors like GPCRs or kinases .
  • Enzyme Inhibition : Kinetic studies (e.g., Michaelis-Menten plots) to evaluate inhibition constants (Ki_i) against target enzymes .
  • Cellular Models : In vitro cytotoxicity assays (MTT/CCK-8) on cancer cell lines (e.g., MCF-7, HeLa) to screen for anti-proliferative activity .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

  • Methodology :

  • Modification Sites : Introduce substituents on the phenyl ring (e.g., halogens, methyl groups) or alter the propoxy chain length.
  • SAR Tools :
  • Computational docking (AutoDock, Schrödinger) to predict binding modes .
  • Hammett plots to correlate electronic effects with bioactivity .
  • Case Study : Adding a trifluoromethyl group (as in ) enhances metabolic stability but may reduce solubility .

Q. How should researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodology :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., same cell lines, assay protocols) .
  • Meta-Analysis : Use public databases (ChEMBL, PubChem) to aggregate bioactivity data and identify outliers .
  • Proteomics : SILAC or ITRAQ labeling to quantify target engagement differences across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.